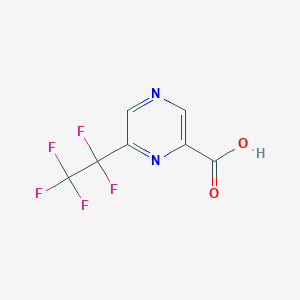
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid is a fluorinated organic compound with a unique structure that includes a pyrazine ring substituted with a pentafluoroethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid typically involves the introduction of the pentafluoroethyl group to a pyrazine derivative. One common method is the reaction of pyrazine-2-carboxylic acid with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to yield different products.
Substitution: The fluorinated ethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the fluorinated ethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction can produce pyrazine-2-carboxaldehyde.
Applications De Recherche Scientifique
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The fluorinated ethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carboxylic acid
- 6-(1,1,2,2,2-Pentafluoroethyl)benzene-2-carboxylic acid
Uniqueness
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to pyridine or benzene derivatives. The pyrazine ring can participate in additional interactions, such as π-π stacking, which can influence the compound’s behavior in biological and chemical systems.
Propriétés
Formule moléculaire |
C7H3F5N2O2 |
|---|---|
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
6-(1,1,2,2,2-pentafluoroethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)4-2-13-1-3(14-4)5(15)16/h1-2H,(H,15,16) |
Clé InChI |
ORLRKRKHUGZECW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)C(C(F)(F)F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


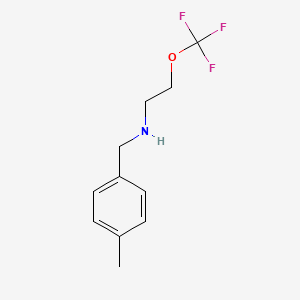
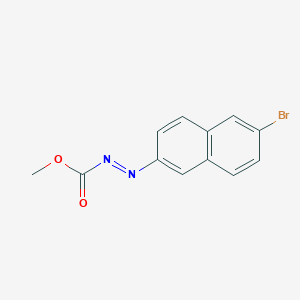
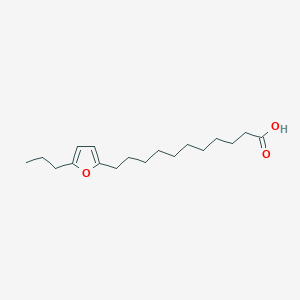
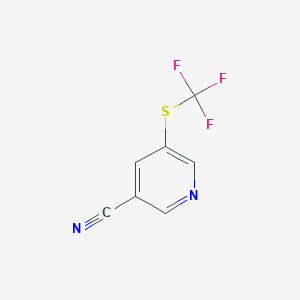
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
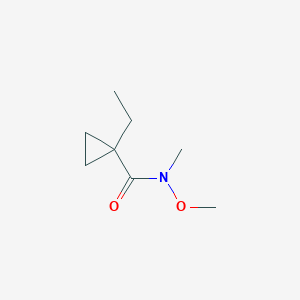
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
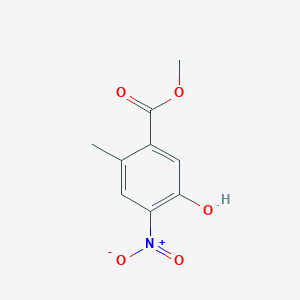
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
